6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid
Description
This compound features a fused bicyclic system comprising a thiazole ring and a seven-membered azepine ring. Key structural attributes include:
- Thiazolo[4,5-d]azepine core: The thiazole moiety (positions 4,5) is fused to the azepine ring (positions d), creating a rigid, planar heterocyclic system.
Properties
IUPAC Name |
6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O4S/c1-13(2,3)19-12(18)15-6-4-8-9(5-7-15)20-10(14-8)11(16)17/h4-7H2,1-3H3,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBAUOZNZPRYBZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC2=C(CC1)SC(=N2)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on diverse research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by a thiazoloazepine core. Its molecular formula is , with a molecular weight of approximately 270.35 g/mol. The presence of various functional groups contributes to its biological activity.
Antimicrobial Activity
Research has indicated that compounds similar to 6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine derivatives exhibit notable antimicrobial properties. For example:
- Antibacterial Activity : Studies have shown that thiazole-based compounds can inhibit the growth of various bacterial strains. The minimal inhibitory concentration (MIC) values for these compounds often range from 25 to 100 µg/mL against Gram-positive and Gram-negative bacteria .
- Antifungal Activity : Similar derivatives have demonstrated antifungal effects against Candida species and Aspergillus niger with MIC values ranging from 50 to 200 µg/mL .
Antiviral Activity
Thiazoloazepine derivatives have been investigated for their antiviral potential. Some studies suggest that these compounds can inhibit viral replication in vitro, particularly against HIV and influenza viruses. The mechanism often involves interference with viral entry or replication processes .
Cytotoxicity and Anticancer Activity
The cytotoxic effects of thiazoloazepine derivatives have been evaluated on various cancer cell lines:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | MDA-MB-231 (breast cancer) | 15 |
| Compound B | SK-Hep-1 (liver cancer) | 20 |
| Compound C | NUGC-3 (gastric cancer) | 25 |
These findings indicate that certain derivatives possess selective cytotoxicity against tumorigenic cells while sparing normal cells .
The biological activity of 6-[(2-methylpropan-2-yl)oxycarbonyl]-4,5,7,8-tetrahydro-[1,3]thiazolo[4,5-d]azepine-2-carboxylic acid is believed to involve multiple mechanisms:
- Inhibition of Enzymatic Activity : Some studies suggest that these compounds can inhibit key enzymes involved in metabolic pathways critical for microbial survival and cancer cell proliferation.
- Reactive Oxygen Species (ROS) Scavenging : Certain derivatives have shown the ability to scavenge ROS, thereby reducing oxidative stress in cells .
- Modulation of Signaling Pathways : There is evidence that these compounds can modulate signaling pathways associated with cell growth and apoptosis.
Case Studies
A case study involving a synthesized thiazoloazepine derivative demonstrated significant anticancer activity in vivo. Mice implanted with tumor cells showed a marked reduction in tumor size following treatment with the compound over a four-week period. The study reported an increase in apoptosis markers in treated tumors compared to controls .
Comparison with Similar Compounds
Table 1. Structural and Functional Comparison of Thiazolo-Azepine Derivatives and Analogous Heterocycles
Research Findings and Comparative Analysis
Structural Influences on Physicochemical Properties
- Lipophilicity : The Boc group in the target compound increases logP compared to analogues with polar substituents (e.g., 7b’s carboxamide ). However, the 2-COOH group counterbalances this, resulting in moderate overall polarity.
- Solubility : Carboxylic acid derivatives (e.g., target compound) exhibit higher aqueous solubility than nitrile-bearing analogues (11a/b, ~68% yield ), which rely on organic solvents for crystallization.
Q & A
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
